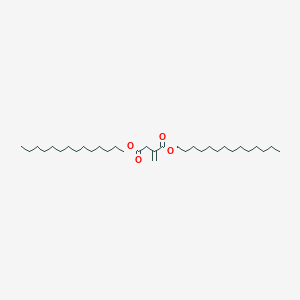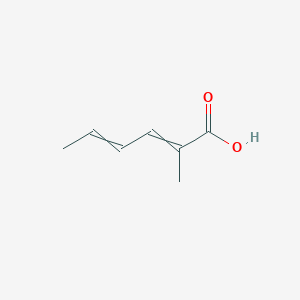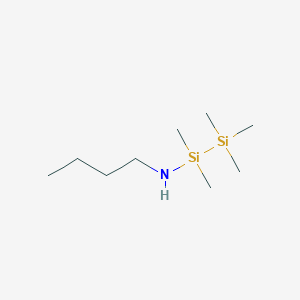
N-Butyl-1,1,2,2,2-pentamethyldisilan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Butyl-1,1,2,2,2-pentamethyldisilan-1-amine: is a chemical compound that belongs to the class of organosilicon compounds It is characterized by the presence of a butyl group attached to a disilane backbone, which is further substituted with five methyl groups and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Butyl-1,1,2,2,2-pentamethyldisilan-1-amine typically involves the reaction of butyl lithium with chloropentamethyldisilane, followed by the introduction of an amine group. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The process may also involve the use of solvents like tetrahydrofuran (THF) to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often incorporating advanced purification techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions: N-Butyl-1,1,2,2,2-pentamethyldisilan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can lead to the formation of silanes with different substituents.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or ozone are commonly used under controlled conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used in the presence of a base.
Major Products Formed:
Oxidation: Silanols or siloxanes.
Reduction: Various silanes.
Substitution: A range of substituted disilanes and amines.
Scientific Research Applications
Chemistry: N-Butyl-1,1,2,2,2-pentamethyldisilan-1-amine is used as a precursor in the synthesis of other organosilicon compounds. It is also employed in catalysis and as a reagent in organic synthesis.
Biology: In biological research, this compound is studied for its potential interactions with biomolecules and its effects on cellular processes.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, coatings, and materials with unique properties.
Mechanism of Action
The mechanism of action of N-Butyl-1,1,2,2,2-pentamethyldisilan-1-amine involves its interaction with various molecular targets. The amine group can form hydrogen bonds or coordinate with metal ions, influencing the reactivity and stability of the compound. The disilane backbone provides a flexible framework that can undergo conformational changes, affecting its interactions with other molecules.
Comparison with Similar Compounds
- N-Butyl-1,1,2,2,2-pentaphenyldisilan-1-amine
- N-Butyl-1,1,2,2,2-pentamethyltrisilane
- N-Butyl-1,1,2,2,2-pentamethylsilane
Uniqueness: N-Butyl-1,1,2,2,2-pentamethyldisilan-1-amine is unique due to its specific substitution pattern and the presence of both butyl and amine groups. This combination imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
78635-83-3 |
|---|---|
Molecular Formula |
C9H25NSi2 |
Molecular Weight |
203.47 g/mol |
IUPAC Name |
N-[dimethyl(trimethylsilyl)silyl]butan-1-amine |
InChI |
InChI=1S/C9H25NSi2/c1-7-8-9-10-12(5,6)11(2,3)4/h10H,7-9H2,1-6H3 |
InChI Key |
LQGWNRJJTBUEOE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN[Si](C)(C)[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


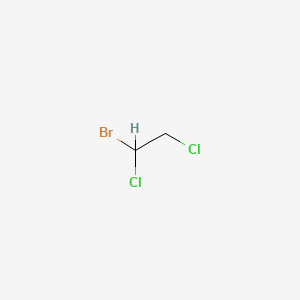
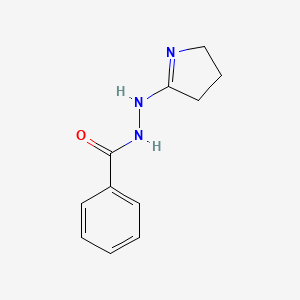
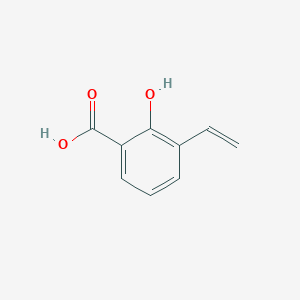
![10,10-Bis[(4-hydroxy-3-methoxyphenyl)methyl]anthracen-9(10H)-one](/img/structure/B14446503.png)
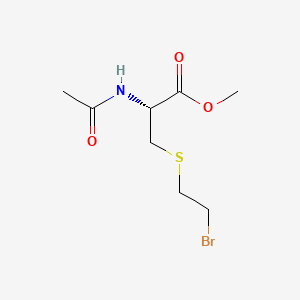
![Benzene, 1,1'-[1,2-bis(methylene)-1,2-ethanediyl]bis[4-fluoro-](/img/structure/B14446523.png)
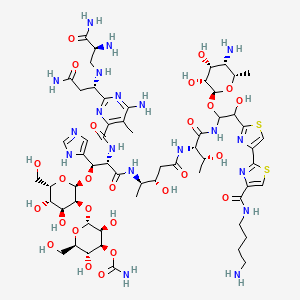
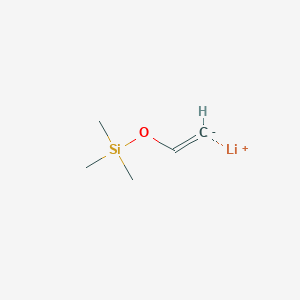
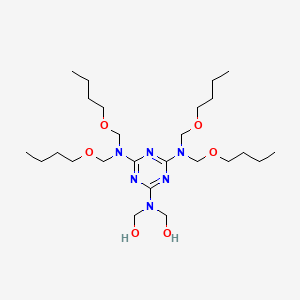

![6-Chloro-5-oxo-5H-benzo[a]phenoxazine-10-carboxylic acid](/img/structure/B14446541.png)
